molecular formula C33H35N5O7 B606579 PROTAC CDK9 Degrader-1 CAS No. 2118356-96-8

PROTAC CDK9 Degrader-1

Cat. No.: B606579
CAS No.: 2118356-96-8
M. Wt: 613.67
InChI Key: WCEHIDWONYOKOJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cdk9-Protac primarily targets Cyclin-dependent kinase 9 (CDK9) . CDK9 is a member of the cyclin-dependent protein kinase family and plays a crucial role in the transcriptional elongation of several target genes . It is ubiquitously expressed and contributes to various malignancies such as pancreatic, prostate, and breast cancers .

Mode of Action

Cdk9-Protac operates through a mechanism known as Proteolysis Targeting Chimeras (PROTACs) . PROTACs are an emerging drug discovery strategy where the degrader can specifically recognize the target protein through indirect linkage with ubiquitin ligases, ultimately eliminating the target protein through the ubiquitination degradation system . In the case of Cdk9-Protac, it forms a ternary complex with the target protein (CDK9) and E3-ligase, making two distinct small molecule–protein interactions .

Biochemical Pathways

CDK9, along with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which regulates transcription elongation by phosphorylating the carbon-terminal domain (CTD) of RNA polymerase II (Pol II) . Cdk9-Protac selectively degrades CDK9, thereby affecting the transcriptional elongation of several target genes .

Pharmacokinetics

Protacs, in general, are known for their ability to induce in vitro and in vivo degradation of their target protein with high selectivity . This can effectively reduce the dose-limiting toxicity of small molecule drugs .

Result of Action

The action of Cdk9-Protac leads to a decrease in CDK9 levels and a significant increase in apoptosis . It has been found to display profound inhibitory activity in certain cell lines, with less effect in others . Notably, it also exerts antitumoral effects on cells with secondary resistance to classical drugs used in HER2-positive cases .

Action Environment

The action, efficacy, and stability of Cdk9-Protac can be influenced by various environmental factors. It’s worth noting that PROTACs have been shown to offer unique strategies for targeting pathologic proteins located on the cell membrane and in the extracellular space .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC CDK9 Degrader-1 involves the conjugation of a CDK9 ligand with a cereblon ligand via a linker. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

PROTAC CDK9 Degrader-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reaction of this compound is the ubiquitinated CDK9, which is subsequently degraded by the proteasome .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N5O7/c39-28-15-14-25(31(41)35-28)38-32(42)23-8-5-9-26(30(23)33(38)43)45-17-3-1-2-16-44-22-12-10-20(11-13-22)18-29(40)34-27-19-24(36-37-27)21-6-4-7-21/h5,8-13,19,21,25H,1-4,6-7,14-18H2,(H,35,39,41)(H2,34,36,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEHIDWONYOKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC=C(C=C3)OCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes targeting CDK9 with PROTAC technology an attractive approach for cancer treatment?

A1: CDK9, a cyclin-dependent kinase, plays a crucial role in regulating transcription, particularly for genes involved in cell proliferation like MYC. [, ] Inhibiting CDK9 kinase activity has shown promise, but often triggers compensatory mechanisms that limit its effectiveness. [] PROTACs, or proteolysis-targeting chimeras, offer an alternative approach by inducing targeted degradation of CDK9. Studies have shown that CDK9 degradation is more effective than inhibition at disrupting the MYC transcriptional network, likely due to the elimination of both CDK9's enzymatic and scaffolding functions. [] This enhanced disruption of MYC-driven transcriptional programs makes CDK9 PROTACs promising candidates for cancer therapy. []

Q2: How do CDK9 PROTACs impact cancer cells compared to traditional CDK9 inhibitors?

A2: CDK9 PROTACs, like THAL-SNS-032, demonstrate potent antitumor activity, particularly in HER2-positive breast cancer cells. [] While traditional CDK9 inhibitors like SNS032 primarily block CDK9 activity, PROTACs induce degradation of the entire CDK9-cyclin T1 complex, leading to more effective suppression of downstream signaling pathways, including those driven by the androgen receptor (AR) and MYC. [] This enhanced suppression translates to stronger anti-proliferative and pro-apoptotic effects compared to traditional inhibitors. [] For instance, LL-K9-3, a CDK9 PROTAC, exhibited greater efficacy in reducing AR and MYC expression and inhibiting their target gene transcription compared to both SNS032 and a monomeric CDK9 PROTAC. []

Q3: Have any resistance mechanisms been observed with CDK9 PROTACs?

A3: While CDK9 PROTACs show great promise, research has identified potential resistance mechanisms. One study identified the multidrug resistance ABCB1 gene as a strong resistance marker for the CDK9 PROTAC KI-CDK9d-32. [] This suggests that cells overexpressing ABCB1, a drug efflux pump, might be less susceptible to KI-CDK9d-32 treatment. Further investigation into resistance mechanisms is crucial for optimizing CDK9 PROTAC development and patient selection in clinical settings.

Q4: What are the current limitations and future directions for CDK9 PROTAC research?

A4: While promising, CDK9 PROTACs face challenges, particularly regarding toxicity. Studies with THAL-SNS-032 revealed an inverse therapeutic index, indicating a narrow window between therapeutic doses and those causing toxicity. [] The observed toxicity was primarily attributed to off-target effects on the gastrointestinal epithelium. [] Future research should focus on developing more selective CDK9 PROTACs with improved safety profiles. Additionally, exploring targeted delivery strategies to minimize off-target effects and enhance efficacy specifically in tumor cells is crucial for clinical translation. [] Furthermore, deeper understanding of resistance mechanisms and identification of predictive biomarkers will be critical for optimizing patient selection and maximizing therapeutic benefit.

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